5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine
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Overview
Description
5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine is a chemical compound with a complex structure that includes a bromine atom, a pyridine ring, and a hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine typically involves multiple steps, including the formation of the pyridine ring and the introduction of the bromine and hydroxycyclohexyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while substitution of the bromine atom can produce various substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxyacetophenone: This compound has a similar bromine and hydroxy group but differs in the overall structure and properties.
2-Bromo-5-hydroxybenzaldehyde: Another similar compound with a bromine and hydroxy group, but with an aldehyde functional group.
Uniqueness
5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine is unique due to its combination of a pyridine ring, a hydroxycyclohexyl group, and an ethynyl linkage. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C13H14BrNO |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-[2-(5-bromopyridin-2-yl)ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H14BrNO/c14-11-4-5-12(15-10-11)6-9-13(16)7-2-1-3-8-13/h4-5,10,16H,1-3,7-8H2 |
InChI Key |
ITYHSJDXWJVXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CC2=NC=C(C=C2)Br)O |
Origin of Product |
United States |
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